molecular formula C21H23N3O2 B6926965 N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B6926965
M. Wt: 349.4 g/mol
InChI Key: SSVACOWYQIBHIN-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group attached to a 2,3-dihydro-1H-inden-1-yl moiety, which is further linked to a 3-(4-methyl-1H-benzimidazol-2-yl)propanamide group. The presence of multiple functional groups and heterocyclic structures makes it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13-5-3-7-17-21(13)24-19(22-17)11-12-20(25)23-16-10-9-15-14(16)6-4-8-18(15)26-2/h3-8,16H,9-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVACOWYQIBHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCC(=O)NC3CCC4=C3C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the indenyl and benzimidazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with various biomolecules can provide insights into biological processes and pathways.

Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological properties can be explored for therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with this compound.

  • Benzimidazole Derivatives: Other benzimidazole derivatives, such as omeprazole and albendazole, have similar heterocyclic structures.

  • Propanamide Derivatives: Various propanamide derivatives are used in pharmaceuticals and agrochemicals.

Uniqueness: N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide stands out due to its specific combination of functional groups and heterocyclic structures, which confer unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

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